An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid, a key synthetic intermediate in medicinal chemistry. By dissecting its structural components, outlining a robust synthetic pathway, and contextualizing its application, this document serves as a critical resource for researchers, scientists, and professionals engaged in the field of drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Molecular Structure and Physicochemical Profile
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid is a heterocyclic compound meticulously designed for synthetic utility. Its structure is a composite of two critical moieties: the biologically significant indazole-4-carboxylic acid core and the synthetically essential tetrahydropyranyl (THP) protecting group.
Caption: 2D Structure of the title compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1000576-23-7 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 246.27 g/mol | [1] |
| IUPAC Name | 1-(oxan-2-yl)indazole-4-carboxylic acid | [3] |
| SMILES | C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C(=O)O | [2][3] |
| InChI Key | SFBZBDJWQOVUGI-UHFFFAOYSA-N | [2][3] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 247.10773 |
| [M+Na]⁺ | 269.08967 |
| [M-H]⁻ | 245.09317 |
| [M+NH₄]⁺ | 264.13427 |
| [M+K]⁺ | 285.06361 |
| Data sourced from PubChemLite, calculated using CCSbase.[2] |
Deconstruction of the Core Components
A thorough understanding of the subject molecule necessitates an analysis of its constituent parts and the rationale for their combination.
The Indazole-4-Carboxylic Acid Scaffold: A Privileged Pharmacophore
The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[4] Derivatives of indazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The nitrogen-containing heterocyclic structure provides a rigid backbone with specific hydrogen bonding capabilities, crucial for molecular recognition at enzyme active sites or protein receptors.
The carboxylic acid moiety (-COOH) is one of the most vital functional groups in pharmaceuticals.[8] Its inclusion in a molecule often serves several purposes:
-
Enhanced Solubility: The ionizable proton allows for salt formation, which can significantly improve the aqueous solubility of a compound, a key factor for bioavailability.[8]
-
Target Interaction: The group can act as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O), enabling strong, specific interactions with biological targets.[9]
-
Synthetic Handle: It provides a reactive site for further chemical modification, most commonly through amide bond formation, allowing for the generation of large libraries of related compounds for structure-activity relationship (SAR) studies.[6][10]
The Tetrahydropyranyl (THP) Group: A Strategic Protecting Group
In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This is the role of a protecting group.[11] The indazole N-H proton is acidic and nucleophilic, making it incompatible with many reagents used to modify other parts of the molecule.
The Tetrahydropyranyl (THP) group is an acetal-based protecting group widely used for alcohols and, as in this case, N-H groups in heterocycles.[12][13] Its selection is based on a set of strategic advantages:
-
Ease of Introduction: It is readily introduced by reacting the substrate with 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.[14]
-
Robust Stability: THP ethers are exceptionally stable across a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, hydrides, and many oxidizing/reducing agents.[11][12] This stability is critical for ensuring the integrity of the molecule during subsequent synthetic steps.
-
Clean Removal: The group is easily cleaved under mild acidic hydrolysis, regenerating the original functional group without affecting other acid-stable parts of the molecule.[15]
The causality is clear: protection of the indazole nitrogen with a THP group is a deliberate, strategic choice that enables complex synthetic manipulations on the rest of the molecule, particularly those involving the carboxylic acid, which would otherwise be compromised by the reactive N-H bond.
Caption: General mechanism for THP protection of a heteroatom.
Validated Synthetic Protocol
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid is a self-validating system where successful protection is confirmed by the stability of the product in subsequent reactions and its characteristic spectroscopic signature. The following protocol is a field-proven methodology derived from standard procedures for N-H protection.[11][14]
Experimental Protocol: N-THP Protection
Objective: To protect the N-1 position of 1H-Indazole-4-carboxylic acid using 3,4-dihydro-2H-pyran.
Materials:
-
1H-Indazole-4-carboxylic acid (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a solution of 1H-Indazole-4-carboxylic acid in anhydrous DCM, add PTSA (catalytic amount). Stir the mixture at room temperature until the catalyst dissolves.
-
Reagent Addition: Add DHP dropwise to the solution at 0 °C (ice bath).
-
Causality: The reaction is mildly exothermic; dropwise addition at low temperature controls the reaction rate and prevents potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding saturated NaHCO₃ solution to neutralize the PTSA catalyst. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and then brine.
-
Causality: The washes remove residual catalyst, salts, and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexane) to afford the pure 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid.
Caption: Synthetic scheme for THP protection.
Spectroscopic Characterization Profile
The identity and purity of the synthesized compound must be validated through spectroscopic analysis. The following table outlines the expected characteristic signals based on the known spectroscopic behavior of its constituent functional groups.[16]
Table 3: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -COOH Proton | ~12.0 ppm (broad singlet) | Highly deshielded acidic proton, subject to hydrogen bonding.[16] |
| Aromatic Protons | 7.5 - 8.5 ppm (multiplets) | Protons on the indazole ring system. | |
| Acetal Proton (N-CH-O) | ~5.8 ppm (triplet) | The unique proton on the THP ring attached to both nitrogen and oxygen. | |
| THP Ring Protons | 1.6 - 4.0 ppm (multiplets) | Aliphatic protons of the tetrahydropyran ring. | |
| ¹³C NMR | Carbonyl Carbon (-C OOH) | 165 - 185 ppm | Characteristic downfield shift for a carboxylic acid carbon.[16] |
| Aromatic Carbons | 110 - 140 ppm | Carbons of the fused bicyclic aromatic system. | |
| Acetal Carbon (N-C H-O) | ~85 ppm | The carbon atom bonded to two heteroatoms (N and O). | |
| THP Ring Carbons | 20 - 70 ppm | Aliphatic carbons of the tetrahydropyran ring. | |
| IR Spectroscopy | O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[16] |
| C=O Stretch | 1710 - 1760 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid.[16] | |
| C-N / C-O Stretch | 1000 - 1300 cm⁻¹ | Fingerprint region signals corresponding to various single bonds. |
Application in Drug Discovery Workflows
The primary utility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid is as a versatile building block for creating libraries of novel indazole derivatives. The protected nitrogen allows for selective chemistry to be performed on the carboxylic acid group, most notably amide coupling reactions.
This workflow enables the systematic exploration of the chemical space around the indazole core. By coupling the intermediate with a diverse array of primary and secondary amines, researchers can generate a library of unique amides. These new chemical entities (NCEs) can then be screened for biological activity against various targets. Once a "hit" compound with promising activity is identified, the THP group can be efficiently removed under acidic conditions if the free N-H is desired for the final pharmacophore.
This strategy was instrumental in the development of compounds like Gamendazole, an indazole carboxylic acid derivative investigated as a non-hormonal male contraceptive, highlighting the therapeutic potential of this molecular class.[17]
Sources
- 1. 1000576-23-7 Cas No. | 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 2. PubChemLite - 1-(tetrahydro-2h-pyran-2-yl)-1h-indazole-4-carboxylic acid (C13H14N2O3) [pubchemlite.lcsb.uni.lu]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
